molecular formula C9H9ClN2O3 B1294842 Benurestat CAS No. 38274-54-3

Benurestat

Cat. No.: B1294842
CAS No.: 38274-54-3
M. Wt: 228.63 g/mol
InChI Key: JFZGBMJPJZDNNT-UHFFFAOYSA-N
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Description

Benurestat, chemically known as 2-(p-chlorobenzamido)acetohydroxamic acid, is a urease inhibitor. It is primarily used in the treatment of infections caused by urease-producing bacteria, such as Proteus mirabilis. By inhibiting urease, this compound prevents the hydrolysis of urea into ammonia and carbon dioxide, which is crucial in managing infections and preventing the formation of struvite calculi .

Scientific Research Applications

Benurestat has a wide range of applications in scientific research:

Mechanism of Action

Benurestat exerts its effects by inhibiting the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting this enzyme, this compound reduces the production of ammonia, which is toxic to cells and contributes to the formation of struvite calculi. The molecular target of this compound is the active site of urease, where it binds and prevents the enzyme from catalyzing the reaction .

Similar Compounds:

Uniqueness of this compound: this compound is unique due to its high specificity for urease and its ability to significantly reduce ammonia production in infected tissues. This makes it particularly effective in managing infections caused by urease-producing bacteria and preventing the formation of struvite calculi .

Safety and Hazards

Safety measures for handling Benurestat include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Benurestat plays a crucial role in biochemical reactions by inhibiting the activity of the enzyme urease. Urease is responsible for the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, this compound prevents the production of ammonia, which is a key factor in the formation of struvite calculi. This compound interacts with urease by binding to its active site, thereby blocking its catalytic activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In infected cells, this compound reduces the production of ammonia, which in turn decreases the pH of the urine. This reduction in pH helps to prevent the formation of struvite calculi. Additionally, this compound has been shown to reduce the number of viable bacteria in the bladder, thereby aiding in the treatment of urinary tract infections .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of urease, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of urea into ammonia and carbon dioxide. By blocking this reaction, this compound reduces the production of ammonia, which is essential for the formation of struvite calculi. Additionally, this compound may influence gene expression related to urease production, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and maintains its inhibitory activity for several hours after administration. Its effects may diminish over time due to degradation or metabolic processes. Long-term studies have shown that this compound can effectively reduce the formation of struvite calculi and decrease the number of viable bacteria in the bladder over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits urease activity and reduces the production of ammonia. At higher doses, this compound may cause toxic or adverse effects, such as gastrointestinal disturbances or renal toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of urease activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the hydrolysis of urea. It interacts with urease, an enzyme that catalyzes the conversion of urea into ammonia and carbon dioxide. By inhibiting urease, this compound affects the metabolic flux of urea and reduces the levels of ammonia in the urine. This inhibition is crucial for preventing the formation of struvite calculi in infected individuals .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound accumulates in specific compartments, such as the bladder, where it exerts its inhibitory effects on urease activity. The localization and accumulation of this compound are essential for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the bladder and urinary tract. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The activity and function of this compound are influenced by its localization, as it needs to be in close proximity to urease to effectively inhibit its activity. This targeted localization enhances the therapeutic potential of this compound in treating infections caused by urease-producing bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benurestat can be synthesized through a multi-step process involving the reaction of p-chlorobenzoyl chloride with hydroxylamine hydrochloride to form p-chlorobenzohydroxamic acid. This intermediate is then reacted with glycine to yield this compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Benurestat primarily undergoes substitution reactions due to the presence of the amide and hydroxamic acid functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different pharmacological properties .

Properties

IUPAC Name

4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(13)12-15/h1-4,15H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZGBMJPJZDNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191656
Record name Benurestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38274-54-3
Record name Benurestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038274543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benurestat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benurestat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benurestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENURESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RA9A22Z0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Benurestat interact with its target, and what are the downstream effects of this interaction?

A1: this compound acts as a potent inhibitor of the enzyme urease [, ]. Urease is produced by certain bacteria, notably Proteus mirabilis, and catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This process raises urinary pH, creating favorable conditions for the formation of struvite calculi (kidney stones) and complicating urinary tract infections. By inhibiting urease, this compound effectively reduces ammonia production, thereby hindering struvite formation and helping to control infection [, ].

Q2: What is the impact of combining this compound with antibacterial agents?

A2: Studies have demonstrated a synergistic effect when this compound is administered alongside antibacterial agents like nitrofurantoin, sulfamethoxazole, and ampicillin [, ]. This combination therapy not only enhances the inhibition of struvite calculi formation but can also promote the dissolution of already existing calculi [, ]. The enhanced antibacterial activity observed in these studies suggests that this compound might potentiate the efficacy of these antibiotics, potentially by creating a less favorable environment for bacterial survival within the urinary tract [, ].

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